4-Bromo-3,5-dihydroxybenzoic acid monohydrate
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Overview
Description
4-Bromo-3,5-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula C7H5BrO4·H2O. It is a derivative of benzoic acid, characterized by the presence of bromine and hydroxyl groups on the benzene ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dihydroxybenzoic acid monohydrate can be synthesized through several methods. One common approach involves the bromination of 3,5-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired monohydrate form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dihydroxybenzoic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxybenzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,5-dihydroxybenzoic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2,4-dihydroxybenzoic acid: Similar brominated derivative with different hydroxyl group positions.
4-Bromo-3,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
4-Bromo-3,5-dihydroxybenzoic acid monohydrate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H7BrO5 |
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Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-bromo-3,5-dihydroxybenzoic acid;hydrate |
InChI |
InChI=1S/C7H5BrO4.H2O/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2,9-10H,(H,11,12);1H2 |
InChI Key |
SYJXNQKEJYNMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)O.O |
Origin of Product |
United States |
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